4-(2,4-Dichlorophenyl)phenol 4-(2,4-Dichlorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 53890-76-9
VCID: VC2315170
InChI: InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Molecular Formula: C12H8Cl2O
Molecular Weight: 239.09 g/mol

4-(2,4-Dichlorophenyl)phenol

CAS No.: 53890-76-9

Cat. No.: VC2315170

Molecular Formula: C12H8Cl2O

Molecular Weight: 239.09 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dichlorophenyl)phenol - 53890-76-9

Specification

CAS No. 53890-76-9
Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
IUPAC Name 4-(2,4-dichlorophenyl)phenol
Standard InChI InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Standard InChI Key HKUPUWFUWPODDR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O

Introduction

Chemical Identity and Structure

4-(2,4-Dichlorophenyl)phenol (CAS No.: 53890-76-9) is a chlorinated biphenyl derivative with a molecular formula of C12H8Cl2O and a molecular weight of 239.09 g/mol. The compound features a phenol group attached to a 2,4-dichlorophenyl moiety, creating a distinctive chemical architecture that influences its reactivity patterns and potential applications.

Structural Characteristics

The structure consists of two connected phenyl rings where one ring contains a hydroxyl group at the para position (creating the phenol portion), while the other ring features chlorine atoms at positions 2 and 4. This particular substitution pattern contributes to the compound's unique electronic properties and reactivity profile. The structural identifiers include:

  • Standard InChI: InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H

  • Standard InChIKey: HKUPUWFUWPODDR-UHFFFAOYSA-N

  • SMILES notation: C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O

Structural Comparison with Related Compounds

Understanding 4-(2,4-Dichlorophenyl)phenol in relation to structurally similar compounds provides valuable context for predicting its behavior and properties.

Comparison with Simple Chlorophenols

The well-studied 2,4-dichlorophenol (2,4-DCP) represents a simpler structural analog that shares the 2,4-dichloro substitution pattern. While 4-(2,4-Dichlorophenyl)phenol incorporates this motif within a more complex biphenyl framework, insights from 2,4-DCP research can inform understanding of our target compound.

Property2,4-Dichlorophenol4-(2,4-Dichlorophenyl)phenolSignificance of Difference
Molecular FormulaC6H4Cl2O C12H8Cl2OAddition of phenyl ring increases molecular complexity
Molecular Weight163.00 g/mol 239.09 g/molHigher molecular weight affects transport properties
Melting Point45°C Not directly reportedExpected to be higher due to increased molecular size
Acidity (pKa)7.9 Not directly reportedLikely modified by the additional phenyl ring
Water Solubility"Slightly soluble" Expected to be lowerAdditional phenyl ring increases hydrophobicity
Primary UseHerbicide precursor Research compoundStructural complexity may confer different activities

Comparison with Related Biphenyl Compounds

The compound 2-Chloro-4-(2,4-dichlorophenyl)phenol represents another structurally related derivative with an additional chlorine atom.

Property2-Chloro-4-(2,4-dichlorophenyl)phenol4-(2,4-Dichlorophenyl)phenolKey Difference
Molecular FormulaC12H7Cl3OC12H8Cl2OAdditional chlorine atom
Molecular Weight273.5 g/mol239.09 g/molHigher by one chlorine atom mass
Chlorine Position2,4 on one ring, 2 on other2,4 on one ring onlyDifferent electronic distribution
Expected LipophilicityHigherLowerAdditional chlorine increases hydrophobicity

Toxicological Considerations

Understanding the potential toxicological profile of 4-(2,4-Dichlorophenyl)phenol is important for safe handling and environmental considerations.

Structural Alert Considerations

The chlorinated aromatic structure represents a structural alert that may be associated with:

  • Potential for bioaccumulation due to lipophilicity

  • Possible persistence in environmental matrices

  • Structural similarity to compounds with documented toxicological concerns

Environmental Fate and Behavior

The environmental behavior of 4-(2,4-Dichlorophenyl)phenol would be influenced by its physicochemical properties.

Degradation Pathways

Potential degradation pathways might include:

  • Photochemical degradation involving hydroxyl radical attack on the aromatic rings

  • Microbial degradation through initial hydroxylation followed by ring cleavage

  • Potential formation of transformation products with modified toxicity profiles

Analytical Detection Methods

The analysis of 4-(2,4-Dichlorophenyl)phenol in various matrices would likely employ complementary analytical techniques.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) approaches would be appropriate for quantitative analysis:

  • HPLC with UV detection, exploiting the compound's aromatic chromophore

  • GC-MS analysis, potentially requiring derivatization of the phenolic group

  • Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity

Spectroscopic Characterization

Complete structural characterization would employ:

  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for structural confirmation

  • Infrared spectroscopy to identify functional group vibrations

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Research Applications and Future Directions

Knowledge Gaps and Research Opportunities

Significant research opportunities exist in several areas:

  • Comprehensive physical property characterization

  • Evaluation of biological activity across multiple systems

  • Environmental fate studies to determine persistence and degradation pathways

  • Structure-activity relationship investigations to optimize desired properties

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